molecular formula C24H30N2O5S B4013429 ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B4013429
M. Wt: 458.6 g/mol
InChI Key: TVCLQVYMOWMZNN-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a thiophene-based carboxylate ester with a complex substitution pattern. Its structure features:

  • A thiophene ring substituted at the 3-position with a carboxylate ester group.
  • A 4-methyl group and a 2-{[2-(2-methylphenoxy)acetyl]amino} substituent, introducing steric bulk and aromatic interactions.

Properties

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h8-10,13,17H,4-7,11-12,14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLQVYMOWMZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclohexylamino group, and the attachment of the phenoxyacetyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating specific conditions.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact pathways and targets involved would depend on the specific application being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Thiophene derivatives (e.g., ) generally exhibit better solubility and metabolic stability compared to thiazole or thiadiazole analogs due to reduced ring strain and electronic effects.
  • Substituent Impact: The 2-(2-methylphenoxy)acetyl group in the target compound may enhance aromatic stacking interactions compared to chlorophenyl () or bromophenyl () groups.

Computational Similarity and Bioactivity Predictions

  • Tanimoto and Dice Metrics: Computational studies suggest that compounds with ≥70% similarity in MACCS or Morgan fingerprints (via Tanimoto/Dice indexes) often share bioactivity . The target compound’s cyclohexyl and phenoxy groups may reduce similarity to simpler thiophene carboxylates (e.g., ), but its core structure aligns with anti-inflammatory agents.
  • Fragmentation Tree Alignment: Mass spectral fragmentation patterns (e.g., via FT-BLAST) could link it to thiophene derivatives with known bioactivity, though direct data is unavailable .

Bioactivity Correlation

  • Antioxidant/Anti-inflammatory Potential: Ethyl thiophene carboxylates with electron-withdrawing substituents (e.g., cyano, acyl groups) show significant antioxidant activity (IC50: 10–50 µM in DPPH assays) .
  • Target Specificity: Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) indicates that structural analogs with phenoxy/acetyl amino groups often target kinases or inflammatory mediators like COX-2 .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Compound Molecular Formula Molar Mass (g/mol) LogP (Predicted) pKa (Predicted)
Target Compound C₂₄H₂₉N₃O₅S 487.57 3.8 2.7 (amine)
ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE C₁₃H₁₃ClN₂O₂S 296.77 2.9 2.65
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C₁₂H₁₁BrN₂O₂S₂ 399.26 3.1 1.9 (thioxo)

Notes

  • Limitations : Direct experimental data (e.g., synthesis, bioassays) for the target compound is absent in the provided evidence; comparisons rely on structural analogs and computational predictions.
  • Safety: Phenoxy and acetyl amino groups may confer irritant properties, as seen in related thiazoles .
  • Research Gaps : Further studies using QSPR models () or bioactivity profiling () are needed to validate predicted properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

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